AB-Chiminaca, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that functions as a potent agonist for the cannabinoid receptors CB1 and CB2. This compound is part of a broader class of substances known as indazole derivatives and has been identified as a substance of abuse since its emergence in 2013. The structural features of AB-Chiminaca include a cyclohexylmethyl tail, an indazole core, and a carboxamide linker, which contribute to its pharmacological properties. Notably, AB-Chiminaca exhibits a stereogenic center, allowing for the existence of two enantiomers: (R)- and (S)-AB-Chiminaca, with the (S)-enantiomer being more prevalent in the market .
The biological activity of AB-Chiminaca is primarily mediated through its interaction with cannabinoid receptors. It has been shown to possess a high affinity for CB1 receptors, estimated to be 11 to 58 times more potent than tetrahydrocannabinol (the active component of cannabis) in experimental models. This compound can induce effects such as locomotor suppression, antinociception (pain relief), hypothermia, and various neuropsychiatric symptoms ranging from mild disorientation to severe agitation and psychosis . Additionally, toxicity studies have reported adverse effects on liver and kidney functions in animal models following exposure to AB-Chiminaca .
The synthesis of AB-Chiminaca typically involves several key precursors. These include 1H-indole-2,3-dione, 1H-indazole-3-carboxylic acid, and L-valinamide for the (S)-enantiomer synthesis. The process may also utilize (bromomethyl)cyclohexane as a reagent. The synthetic route often includes steps such as amide formation and cyclization to construct the indazole framework followed by purification processes to isolate the final product .
Interaction studies have focused on the binding affinity of AB-Chiminaca to cannabinoid receptors compared to other synthetic cannabinoids. It has been demonstrated that AB-Chiminaca acts as a full agonist at CB1 receptors while exhibiting partial agonist activity at CB2 receptors. This dual action may explain its diverse pharmacological effects. Furthermore, studies have shown that it interacts with various neurotransmitter systems beyond the endocannabinoid system, which may contribute to its complex behavioral effects observed in users .
AB-Chiminaca shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Potency at CB1 Receptor | Potency at CB2 Receptor |
---|---|---|---|
AB-Pinaca | Methyldimethylbutanoate linked with cyclohexylmethyl tail | Moderate | Low |
FUBIMINA | Fluorinated tail with indole core | Low | Not active |
ADB-Chiminaca | Dimethylaminobutanone linked with cyclohexylmethyl tail | High | Moderate |
Uniqueness of AB-Chiminaca: